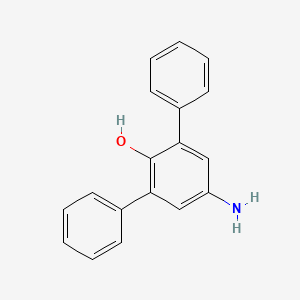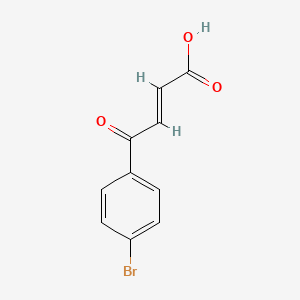
3-(4-Bromobenzoyl)acrylic acid
Overview
Description
3-(4-Bromobenzoyl)acrylic acid is an organic compound that belongs to the class of chalcones. It is characterized by the presence of a bromine atom attached to the benzene ring and an acrylic acid moiety. The molecular formula of this compound is C10H7BrO3, and it has a molecular weight of 255.06 g/mol .
Mechanism of Action
Target of Action
The primary target of 3-(4-Bromobenzoyl)acrylic acid is xanthine oxidase , an enzyme involved in purine metabolism . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which are key steps in purine catabolism .
Mode of Action
This compound acts as an inhibitor of xanthine oxidase . It binds to the enzyme, preventing it from breaking down xanthine into uric acid . This inhibitory action disrupts the normal function of the enzyme, leading to alterations in purine metabolism .
Biochemical Pathways
The inhibition of xanthine oxidase by this compound affects the purine metabolic pathway . By preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, the compound disrupts the normal catabolism of purines . This can lead to a decrease in the production of uric acid, a molecule that, at high levels, can contribute to conditions such as gout .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of purine metabolism due to the inhibition of xanthine oxidase . This can lead to a decrease in uric acid production, potentially alleviating conditions associated with hyperuricemia .
Biochemical Analysis
Biochemical Properties
3-(4-Bromobenzoyl)acrylic acid plays a significant role in biochemical reactions by inhibiting the activity of xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, which are crucial steps in purine metabolism. By binding to xanthine oxidase, this compound prevents the enzyme from breaking down xanthine into uric acid, thereby reducing the production of uric acid . This interaction is essential for studying the regulation of purine metabolism and the development of therapeutic agents for conditions such as gout and hyperuricemia.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting xanthine oxidase, this compound can alter the levels of reactive oxygen species (ROS) within cells, as xanthine oxidase is a significant source of ROS . Changes in ROS levels can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Additionally, the reduction in uric acid production can impact cellular processes related to purine metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of xanthine oxidase, thereby inhibiting the enzyme’s activity . This binding interaction prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid production. The inhibition of xanthine oxidase by this compound also reduces the generation of reactive oxygen species, which can have downstream effects on cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in sustained inhibition of xanthine oxidase activity and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs due to excessive inhibition of xanthine oxidase and the resulting accumulation of xanthine and hypoxanthine . Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibition of xanthine oxidase without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. By inhibiting xanthine oxidase, this compound affects the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in the levels of xanthine, hypoxanthine, and uric acid. The compound may also interact with other enzymes and cofactors involved in purine metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity within cells, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to inhibit xanthine oxidase, thereby influencing its overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)acrylic acid typically involves the acylation of aryl systems using succinic anhydride. One reliable method involves the following steps :
- A mixture of powdered succinic anhydride and bromobenzene is prepared under dry argon.
- The mixture is cooled to 0°C before adding anhydrous aluminum chloride in one portion.
- The reaction is maintained for 4 hours at 0°C and then allowed to warm to room temperature.
- The reaction mixture is stirred for 96 hours at room temperature.
- The mixture is poured into cooled, mechanically stirred hydrochloric acid and stirred for 1 hour.
- The white precipitate is filtered, washed with water, and dried overnight.
- The crude product is crystallized from dry toluene and dried under reduced pressure to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromobenzoyl)acrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzoyl)acrylic acid
- 3-(4-Fluorobenzoyl)acrylic acid
- 3-(4-Methylbenzoyl)acrylic acid
Uniqueness
3-(4-Bromobenzoyl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions with biological targets, making it valuable in various research applications.
Properties
IUPAC Name |
(E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVLFPUEBQQMZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257439 | |
| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20972-38-7 | |
| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC39971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


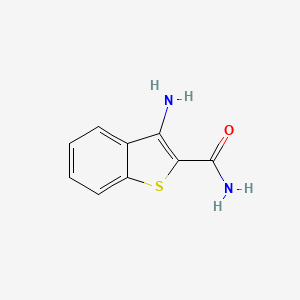
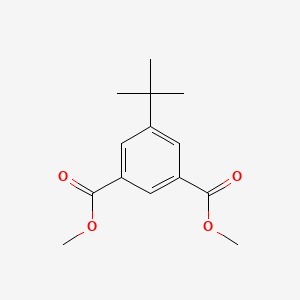
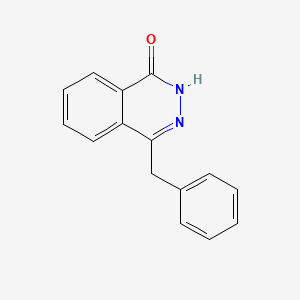



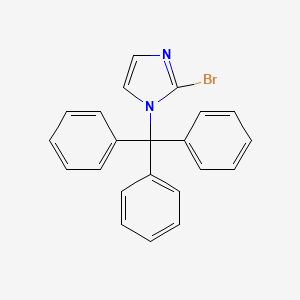

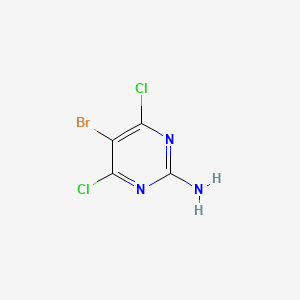
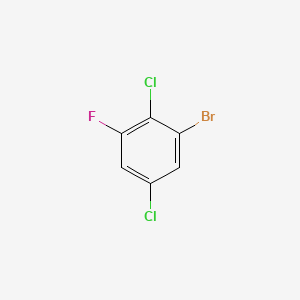
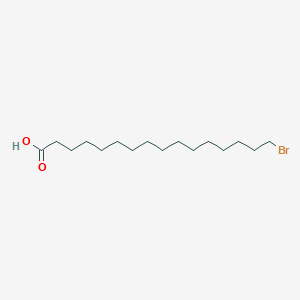

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
